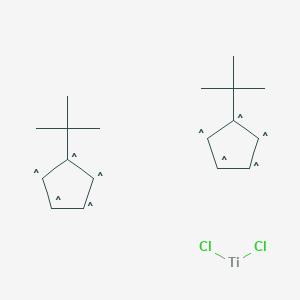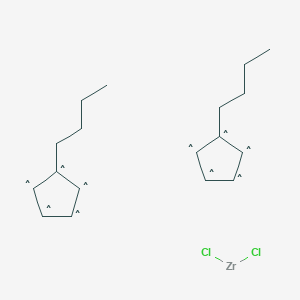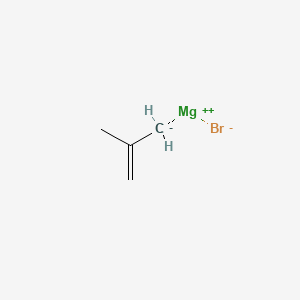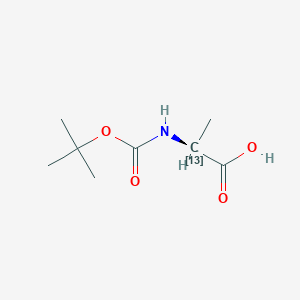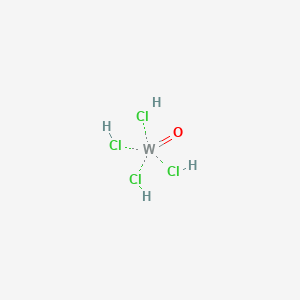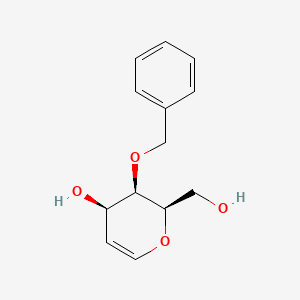
4-O-Benzyl-D-galactal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Benzyl-D-galactal: is a carbohydrate intermediate utilized in the synthesis of a diverse line of pharmaceuticals and natural products. It is a derivative of D-galactal, where the hydroxyl group at the fourth position is replaced by a benzyl group. This compound is known for its significant potential in various chemical syntheses due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-O-Benzyl-D-galactal typically involves the benzylation of D-galactal. One common method includes dissolving D-galactal in dry dimethylformamide (DMF) and adding sodium hydride (NaH) in portions while maintaining the temperature between 0°C to 5°C. The mixture is then stirred for half an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of protective groups and catalysts may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Benzyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-O-Benzyl-D-galactal is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is utilized in the production of natural products and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-O-Benzyl-D-galactal involves its ability to participate in glycosylation reactions. The benzyl group at the fourth position enhances its reactivity, allowing it to form glycosidic bonds with other molecules. This reactivity is crucial in the synthesis of oligosaccharides and other complex carbohydrates.
Comparación Con Compuestos Similares
3,4,6-Tri-O-benzyl-D-galactal: Another benzylated derivative of D-galactal, used in similar applications.
2,6-Anhydro-5-deoxy-3-O-(phenylmethyl)-D-arabino-hex-5-enitol: A related compound with different substitution patterns.
Uniqueness: 4-O-Benzyl-D-galactal is unique due to its specific substitution at the fourth position, which imparts distinct reactivity and makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |
Clave InChI |
OIWQZGBSQDJVJN-JHJVBQTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



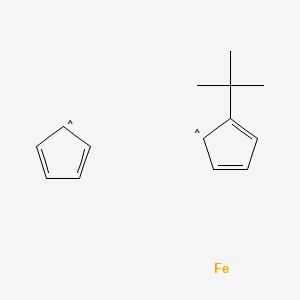


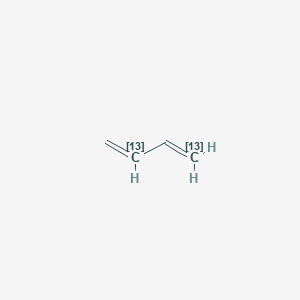

![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

